molecular formula C4H7N5O6 B14618603 Pyrimidine, hexahydro-1,3,5-trinitro- CAS No. 60025-02-7

Pyrimidine, hexahydro-1,3,5-trinitro-

Cat. No.: B14618603
CAS No.: 60025-02-7
M. Wt: 221.13 g/mol
InChI Key: ITOKJLNTEMULCV-UHFFFAOYSA-N
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Description

Pyrimidine, hexahydro-1,3,5-trinitro- (C₄H₆N₆O₆) is a saturated six-membered heterocyclic compound containing two nitrogen atoms in the pyrimidine ring and three nitro (-NO₂) groups at positions 1, 3, and 5. The "hexahydro" designation indicates full hydrogenation of the ring, rendering it non-aromatic and structurally flexible compared to aromatic pyrimidines. This compound is synthesized under alkaline conditions via prolonged reflux, as observed in the formation of impurities during pemetrexed disodium production .

Properties

CAS No.

60025-02-7

Molecular Formula

C4H7N5O6

Molecular Weight

221.13 g/mol

IUPAC Name

1,3,5-trinitro-1,3-diazinane

InChI

InChI=1S/C4H7N5O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4H,1-3H2

InChI Key

ITOKJLNTEMULCV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

RDX is typically synthesized through the nitrolysis of hexamine with white fuming nitric acid. This reaction produces RDX along with by-products such as methylene dinitrate, ammonium nitrate, and water . The reaction conditions involve maintaining a controlled temperature and using concentrated nitric acid to ensure the complete conversion of hexamine to RDX.

Industrial Production Methods

Industrial production of RDX involves large-scale nitration processes. The Holston Army Ammunition Plant in the United States is one of the major facilities where RDX is produced. The process includes the continuous nitration of hexamine, followed by purification and crystallization steps to obtain high-purity RDX .

Comparison with Similar Compounds

Hexahydro-1,3,5-Trinitro-1,3,5-Triazine (RDX)

Structural Similarities :

  • Both compounds feature a saturated six-membered ring with three nitro groups.
  • High nitrogen content (RDX: C₃H₆N₆O₆; Pyrimidine derivative: C₄H₆N₆O₆).

Key Differences :

Property Pyrimidine, Hexahydro-1,3,5-Trinitro- RDX
Ring Heteroatoms 2 nitrogen atoms (pyrimidine) 3 nitrogen atoms (triazine)
Applications Pharmaceutical impurity High explosive
Synthesis Alkaline hydrolysis of pemetrexed Nitration of hexamine
Stability Likely less shock-sensitive Highly shock-sensitive

Aromatic Nitropyrimidines

Structural Contrast :

  • Aromatic pyrimidines (e.g., 5-nitropyrimidine) retain planar, conjugated rings, enhancing thermal stability and electronic delocalization.

Functional Differences :

  • Reactivity : Aromatic nitropyrimidines undergo electrophilic substitution, while the hydrogenated derivative may favor nucleophilic addition due to ring flexibility.

Dihydropyrimidines (DHPMs)

Comparison Highlights :

  • Saturation : DHPMs are partially hydrogenated (e.g., monastrol), retaining some aromaticity.
  • Function : DHPMs are bioactive (e.g., calcium channel blockers), whereas the hexahydro-1,3,5-trinitro- derivative lacks reported therapeutic roles .
  • Substituent Effects : Nitro groups in the hexahydro compound likely reduce solubility in polar solvents compared to DHPMs’ hydroxyl or carbonyl substituents.

Hexahydro-1,3,5-Triazines

Reactivity Insights :

  • Hexahydro-1,3,5-triazines act as N-methyleneamine equivalents in synthetic chemistry, leveraging ring-opening reactions .
  • The pyrimidine derivative’s nitro groups may hinder similar reactivity, favoring decomposition over nucleophilic release.

Research Findings and Implications

  • Synthetic Challenges : The hexahydro-1,3,5-trinitro- derivative forms under harsh alkaline conditions, complicating isolation due to competing decomposition pathways .
  • Safety Profile : While less explosive than RDX, its nitro groups necessitate careful handling to avoid unintended decomposition.
  • Biological Potential: No direct bioactivity is reported, but structural analogs like pyrimidoquinolines highlight the importance of substituent positioning for therapeutic effects .

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